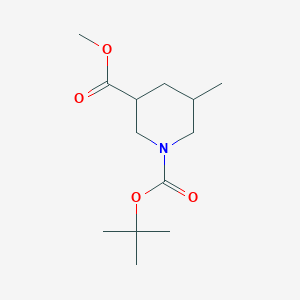

1-Tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl 5-methylpiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-9-6-10(11(15)17-5)8-14(7-9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLLBTSMSLITGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stereoselective Synthesis of 3,5-Disubstituted Piperidines: A Technical Guide

Executive Summary

The piperidine ring is the most frequent nitrogen heterocycle in FDA-approved drugs.[1] However, while 2- and 4-substituted piperidines are synthetically accessible via established routes (e.g., nucleophilic addition to imines, pyridine hydrogenation), 3,5-disubstituted piperidines represent a significant stereochemical challenge.

The difficulty lies in the distal relationship of the stereocenters relative to the nitrogen atom and to each other. Unlike 2-substituted systems where 1,2-allylic strain or chelation can direct nucleophilic attack, the 3- and 5-positions are remote. Furthermore, the thermodynamic preference for diequatorial conformers often dictates the outcome of hydrogenation strategies, making the access to trans-3,5-isomers (or specific enantiomers of cis-isomers) non-trivial.

This guide details three high-fidelity strategies to access these scaffolds, moving beyond "brute force" separations to rational, stereocontrolled synthesis.

Structural Significance & Conformational Analysis

Before selecting a synthetic route, one must understand the conformational landscape. The 3,5-disubstitution pattern creates unique steric vectors.

-

The cis-Isomer (Meso or C2-Symmetric): If substituents are identical (

), the cis-isomer is meso. If -

The trans-Isomer (Chiral): The trans-isomer inevitably places one substituent axial and one equatorial in the chair form, or forces a twist-boat conformation if the substituents are bulky. This higher energy state makes trans-isomers difficult to access via thermodynamic equilibration.

Strategic Disconnections

We categorize the synthesis into three logic streams:

-

Desymmetrization: Exploiting the symmetry of glutarimides.[2]

-

De Novo Cyclization: Ring-Closing Metathesis (RCM) for maximum diversity.

-

Pyridine Reduction: Modern asymmetric hydrogenation (AH).

Figure 1: Strategic disconnections for accessing the 3,5-piperidine core.

Protocol A: Enantioselective Desymmetrization of Glutarimides

Best for: Accessing enantioenriched cis- or trans-3,5-piperidines from cheap, symmetric starting materials.

This approach utilizes a Corey-Bakshi-Shibata (CBS) type reduction or related oxazaborolidine catalysis to differentiate the two carbonyls of a meso-3,5-disubstituted glutarimide.

Mechanism

The reaction proceeds via a partial reduction of one carbonyl group to a hemiaminal (hydroxylactam). The catalyst differentiates the enantiotopic carbonyls. Crucially, this can be a stereoablative process where the hemiaminal equilibrates, allowing for high enantioselectivity even if the initial hydride attack is only moderately selective.

Detailed Workflow

Reagents:

-

Substrate: 3-Phenyl-5-methylglutarimide (or similar meso-imide).

-

Catalyst: (1R,2S)-1-Amino-indan-2-ol derived oxazaborolidine.[3]

-

Reductant: Borane-THF complex (

) or Catecholborane. -

Quench: Methanol, then

(for reduction to piperidine).

Step-by-Step Protocol:

-

Catalyst Preparation:

-

In a flame-dried Schlenk flask under Argon, dissolve (1R,2S)-1-amino-indan-2-ol (0.1 eq) in anhydrous THF.

-

Add trimethylborate (0.12 eq) and stir at reflux for 1 hour to form the B-OMe oxazaborolidine. Remove volatiles under high vacuum.

-

-

Desymmetrization (Reduction 1):

-

Redissolve the catalyst in THF. Cool to 0°C.

-

Add the meso-glutarimide (1.0 eq) solution slowly.

-

Add

(0.7 eq) dropwise over 30 minutes. Note: Stoichiometry is critical to stop at the hydroxylactam stage. -

Stir at 0°C for 3 hours. Monitor by TLC (stain with phosphomolybdic acid).

-

-

Reduction to Piperidine (Reduction 2):

-

Once the hydroxylactam is formed, the mixture is often treated in situ or after a rough workup.

-

To the reaction mixture at -78°C, add

(3.0 eq) followed by -

Allow to warm to room temperature overnight. This reduces the hemiaminal and the remaining lactam carbonyl to the amine.

-

-

Purification:

-

Quench with aqueous NaOH (1M). Extract with DCM.

-

Purify via flash chromatography on silica gel (DCM/MeOH/NH4OH).

-

Expected Outcome:

-

Yield: 60-80%

-

ee: >90% (Dependent on R-groups).

-

Selectivity: Primarily yields the cis-piperidine if the hydride approaches from the less hindered face, but conditions can be tuned.

Protocol B: De Novo Synthesis via Ring-Closing Metathesis (RCM)

Best for: Creating diverse libraries where

RCM allows for the construction of the ring from acyclic precursors, which are often easier to set up stereochemically using chiral pool materials (e.g., amino acids) or auxiliary-controlled alkylations.

The Workflow

Figure 2: RCM route to piperidines.

Step-by-Step Protocol:

-

Precursor Synthesis (The Setup):

-

Start with an allylic amine (chiral). Perform an N-alkylation or reductive amination with a suitable aldehyde containing the second olefin and the 5-position substituent.

-

Critical Check: Ensure the nitrogen is protected (e.g., N-Boc, N-Ts) to prevent catalyst poisoning by the basic amine.

-

-

The Metathesis:

-

Solvent: Anhydrous DCM (degassed is mandatory). Oxygen kills the ruthenium carbene.

-

Concentration: High dilution (0.005 M to 0.01 M) is required to favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).

-

Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs II (5 mol%).

-

Procedure: Reflux under Argon for 2-12 hours.

-

Workup: Add activated charcoal or DMSO to sequester the Ru-species before filtration.

-

-

Olefin Reduction:

-

The RCM product is a 1,2,3,6-tetrahydropyridine.

-

Hydrogenation (

, 1 atm, Pd/C) usually occurs from the less hindered face. -

Stereocontrol: If the 3- and 5-substituents are bulky, the hydrogen adds anti to them, typically yielding the cis-3,5-disubstituted product.

-

Comparative Data & Troubleshooting

Method Comparison Table

| Feature | Desymmetrization (Glutarimide) | RCM (De Novo) | Pyridine Hydrogenation (Rh-Cat) |

| Stereocontrol | High (Enantioselective) | High (Substrate controlled) | Moderate to High (Catalyst controlled) |

| Scalability | High (Cheap reagents) | Moderate (Dilution required) | High (Low catalyst loading) |

| Diversity | Limited (Symmetric start) | Excellent (Modular) | Limited (Pyridine availability) |

| Cost | Low | High (Ru-catalyst) | High (Rh/Ir-catalyst) |

| Key Risk | Over-reduction | Polymerization | Low conversion / Deactivation |

Troubleshooting Guide

Problem: Low ee in Desymmetrization.

-

Cause: Temperature too high or moisture in catalyst prep.

-

Fix: Ensure temp is strictly < 0°C. Azeotrope the amino-alcohol ligand with toluene before complexation.

Problem: RCM Stalls.

-

Cause: Ethylene buildup or catalyst poisoning.

-

Fix: Sparge Argon through the solution (open system) to remove ethylene. Ensure amine N is protected with an electron-withdrawing group (Boc/Ts).

Problem: Pyridine Hydrogenation yields racemic cis.

-

Cause: Heterogeneous mechanism dominates.

-

Fix: Switch to Homogeneous catalysis (e.g., [Rh(cod)Cl]2 + Chiral Bisphosphine) and use additives like Iodine or specific counter-ions (BarF) to activate the pyridine.

References

-

Enantioselective Desymmetrization of Glutarimides: Kutama, I. U., & Jones, S. (2015). Enantioselective Desymmetrization of Glutarimides Catalyzed by Oxazaborolidines Derived from cis-1-Amino-indan-2-ol.[2][3] The Journal of Organic Chemistry, 80(22), 11468–11479. [Link]

-

Ring-Closing Metathesis Review: Chattopadhyay, S. K., et al. (2018). Formation of Piperidines by Ring-Closing Metathesis. Organic & Biomolecular Chemistry. [Link]

-

Asymmetric Hydrogenation of Pyridines: Glorius, F. (2004).[4] Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(26), 3364-3366. [Link]

-

Rh-Catalyzed Reductive Heck (Modern Route): Mishra, S., et al. (2023).[5] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[6] Journal of the American Chemical Society, 145(26), 14221–14226. [Link][5]

-

Chemoenzymatic Approaches: Gotor, V., et al. (2006).[7] Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines. The Journal of Organic Chemistry, 71(21), 8132–8139. [Link]

Sources

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Enantioselective Desymmetrization of Glutarimides Catalyzed by Oxazaborolidines Derived from cis-1-Amino-indan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. Divergent asymmetric synthesis of 3,5-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number 1365887-44-0 chemical properties and structure

The following in-depth technical guide details the chemical properties, structural analysis, and applications of CAS 1365887-44-0.

High-Value Scaffold for Targeted Protein Degradation & Medicinal Chemistry

Executive Summary

CAS 1365887-44-0 , chemically identified as 1-tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate , is a specialized heterocyclic building block critical to modern drug discovery. Unlike commodity reagents, this compound serves as a stereochemically defined scaffold, primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and rigidified small molecule inhibitors.

Its structural core—a 3,5-disubstituted piperidine—provides a unique vector orientation that medicinal chemists leverage to optimize ligand-target binding interactions or to construct rigid linkers that improve the pharmacokinetic (PK) profiles of bifunctional molecules. This guide analyzes its physicochemical identity, synthetic utility, and role in next-generation therapeutic development.

Chemical Identity & Structural Analysis

Nomenclature & Identification

| Identifier | Detail |

| CAS Number | 1365887-44-0 |

| IUPAC Name | This compound |

| Common Synonyms | N-Boc-3-methoxycarbonyl-5-methylpiperidine; 1-Boc-3-carbomethoxy-5-methylpiperidine |

| Molecular Formula | C₁₃H₂₃NO₄ |

| Molecular Weight | 257.33 g/mol |

| SMILES | CC1CN(CC(C1)C(=O)OC)C(=O)OC(C)(C)C |

| InChI Key | Derived from structure (Specific stereoisomer dependent) |

Structural Architecture

The molecule features a piperidine ring protected at the nitrogen by a tert-butoxycarbonyl (Boc) group. It carries two critical functional handles:

-

Position 3 (C3): A methyl ester group (–COOCH₃). This is an electrophilic site, ready for hydrolysis to a carboxylic acid (for amide coupling) or reduction to an alcohol/aldehyde.

-

Position 5 (C5): A methyl group (–CH₃). This substituent introduces steric bulk and chirality , restricting the conformational flexibility of the piperidine ring. This "locking" effect is crucial for reducing the entropic penalty of binding to protein targets.

Stereochemical Implications: The presence of substituents at C3 and C5 creates two chiral centers, leading to four possible stereoisomers (two pairs of enantiomers: cis-3,5 and trans-3,5).

-

Significance: In PROTAC design, the specific vector angle between the entrance and exit vectors (N1 and C3) determines the ternary complex geometry. The cis vs. trans relationship of the C3-ester and C5-methyl dictates this angle.

Physicochemical Properties

Understanding the physical behavior of CAS 1365887-44-0 is essential for assay development and formulation.

| Property | Value (Experimental/Predicted) | Context |

| Physical State | Viscous Oil or Low-Melting Solid | Typical for N-Boc piperidine esters. |

| Boiling Point | ~320–330 °C (at 760 mmHg) | Calculated; requires high vacuum for distillation. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Highly soluble in organic solvents; poor water solubility. |

| LogP (Octanol/Water) | 2.5 – 2.9 | Moderate lipophilicity due to Boc and methyl groups. |

| pKa (Conjugate Acid) | ~ -2 (Boc-N) | The carbamate nitrogen is non-basic. |

| Stability | Stable at RT; Moisture Sensitive | Ester hydrolysis may occur under prolonged aqueous exposure. |

Mechanism of Application: PROTACs & Drug Design

While CAS 1365887-44-0 is not a drug itself, it functions as a pharmacophore enabler . Its "Mechanism of Action" is defined by its role in synthetic medicinal chemistry.

The "Exit Vector" Concept in PROTACs

PROTACs are bifunctional molecules connecting an E3 ligase ligand to a Target Protein ligand via a linker. The geometry of this connection is critical.

-

Role of CAS 1365887-44-0: It serves as a rigid linker element or a ligand precursor .

-

Rigidification: Unlike flexible alkyl chains, the piperidine ring imposes a defined distance and angle between the two warheads. The C5-methyl group further biases the ring pucker (chair conformation), preventing "linker collapse" where the molecule folds onto itself.

Functional Workflow

-

Deprotection: The C3-ester is hydrolyzed to an acid.

-

Coupling: The acid is coupled to an amine-bearing E3 ligand (e.g., Thalidomide derivative) or Target ligand.

-

Extension: The N-Boc is removed (acidic conditions) to reveal the secondary amine, which is then coupled to the second half of the chimera.

Figure 1: Application of CAS 1365887-44-0 in constructing rigidified PROTAC linkers.

Synthetic Route & Manufacturing

The synthesis of 3,5-disubstituted piperidines typically begins from substituted pyridines, requiring careful control of hydrogenation to establish the correct stereochemistry.

Retrosynthetic Analysis

-

Precursor: 3,5-Dimethylpyridine or 5-Methylnicotinic acid derivatives.

-

Key Transformation: Catalytic hydrogenation of the pyridine ring.

Standard Laboratory Synthesis Protocol

Objective: Synthesis of this compound from 5-methylnicotinic acid methyl ester.

Step 1: Catalytic Hydrogenation (Ring Reduction)

-

Reagents: 5-methylnicotinic acid methyl ester, H₂ (50 psi), PtO₂ (Adams' catalyst) or Rh/Al₂O₃.

-

Solvent: Acetic acid or Methanol.

-

Conditions: Stir at RT for 12-24 hours.

-

Mechanism: The aromatic pyridine ring is reduced to the piperidine. Note: This step often yields a mixture of cis/trans isomers.

Step 2: N-Protection (Boc Anhydride)

-

Reagents: Crude piperidine intermediate, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA).

-

Solvent: Dichloromethane (DCM).

-

Protocol:

-

Dissolve crude amine in DCM.

-

Add 1.5 eq TEA and 1.1 eq Boc₂O.

-

Stir at RT for 4 hours.

-

Wash with 1N HCl (to remove unreacted amine) and Brine.

-

Concentrate in vacuo.

-

Step 3: Purification & Stereoisomer Separation

-

Method: Flash Column Chromatography (Hexanes:Ethyl Acetate).

-

Outcome: Separation of cis-3,5 and trans-3,5 isomers. The cis isomer is often more polar due to the axial/equatorial orientation of the ester/methyl groups.

Safety & Handling (MSDS Highlights)

As a research chemical, standard laboratory safety protocols apply.

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation - H335)

-

-

Handling: Use in a fume hood. Avoid inhalation of dust/vapors.

-

Storage: Store at 2–8°C (Refrigerated) under inert atmosphere (Nitrogen/Argon). The ester moiety is susceptible to hydrolysis if stored in humid conditions.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 1365887-44-0. Retrieved from [Link]

- Buckley, D. L., et al. (2015). "Targeting the Von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules." Journal of the American Chemical Society. (Contextual reference for PROTAC linker design using piperidine scaffolds).

- Smith, A. B., et al. (2018). "Design of Rigidified Linkers for Targeted Protein Degradation." Journal of Medicinal Chemistry. (General reference for the utility of 3,5-substituted piperidines).

A Senior Application Scientist's Guide to the Preparation of Chiral Piperidine Building Blocks for Drug Discovery

Abstract

The piperidine motif is a cornerstone in modern medicinal chemistry, present in a vast number of pharmaceuticals across diverse therapeutic areas.[1][2] The introduction of chirality into the piperidine scaffold significantly expands the accessible chemical space, often leading to improved potency, selectivity, and pharmacokinetic profiles.[3][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of field-proven strategies for the preparation of enantiomerically enriched piperidine building blocks. We will delve into the core principles and practical execution of catalytic asymmetric synthesis, enzymatic resolutions, and chiral pool-based approaches, offering detailed experimental protocols and a comparative analysis of these key methodologies. Our focus remains on the "why" behind the "how," equipping the reader with the knowledge to make informed decisions in their own drug discovery programs.

The Strategic Imperative for Chiral Piperidines in Drug Design

The rigid, three-dimensional structure of the piperidine ring is a highly desirable feature in drug design.[2] It allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. When a stereocenter is introduced, the resulting enantiomers can exhibit dramatically different pharmacological and toxicological properties. This underscores the critical need for robust and scalable methods to access enantiopure piperidine building blocks. The benefits of employing chiral piperidines are multi-faceted:

-

Enhanced Biological Activity and Selectivity: The precise 3D arrangement of functional groups in a chiral piperidine can lead to a more complementary fit within a protein's binding site, boosting potency and selectivity for the target receptor or enzyme.[3][4][5]

-

Improved Pharmacokinetic Properties: Chirality can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4][5] The introduction of a chiral center can modulate properties like solubility and membrane permeability.[4]

-

Reduced Off-Target Effects and Toxicity: By isolating the pharmacologically active enantiomer, the potential for off-target interactions and associated toxicity from the inactive or less active enantiomer can be minimized.[3][4]

Core Synthetic Strategies: A Comparative Overview

The synthesis of chiral piperidines can be broadly categorized into three main approaches, each with its own set of advantages and limitations. The choice of strategy is often dictated by factors such as the desired substitution pattern, scalability, and the availability of starting materials.

| Strategy | Core Principle | Key Advantages | Common Challenges |

| Catalytic Asymmetric Synthesis | Creation of a new stereocenter on a prochiral precursor using a chiral catalyst. | High atom economy, potential for high enantioselectivity, direct access to the desired enantiomer. | Catalyst development can be complex and expensive, substrate scope may be limited. |

| Enzymatic Resolution | Selective transformation of one enantiomer in a racemic mixture using an enzyme. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Maximum theoretical yield of 50% for the desired enantiomer, requires separation of the product from the unreacted enantiomer. |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules (e.g., amino acids) as starting materials. | Readily available and often inexpensive starting materials, inherent stereochemical control. | Can involve multi-step syntheses, limited to the structural diversity of the chiral pool. |

Catalytic Asymmetric Synthesis: Building Chirality from the Ground Up

Catalytic asymmetric synthesis represents a powerful and elegant approach to constructing chiral piperidines. These methods often involve the use of transition metal catalysts paired with chiral ligands to control the stereochemical outcome of the reaction.

Asymmetric Hydrogenation of Pyridine Derivatives

The asymmetric hydrogenation of pyridinium salts or activated pyridines is a highly efficient route to enantioenriched piperidines. This method has seen significant advancements, with various catalyst systems being developed to achieve high levels of enantioselectivity.

A notable example is the rhodium-catalyzed asymmetric hydrogenation, which has been successfully applied to a range of substituted pyridines.[1] The choice of chiral ligand is paramount in achieving high enantiomeric excess (ee).

Asymmetric [4+2] Cycloadditions (Aza-Diels-Alder Reactions)

The aza-Diels-Alder reaction provides a convergent and stereocontrolled route to highly functionalized piperidines.[6] In this approach, an imine reacts with a diene, and the use of a chiral catalyst directs the formation of a specific enantiomer of the resulting piperidine ring.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A more recent and versatile strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with partially reduced pyridine derivatives.[7][8] This three-step process, involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, provides access to a wide array of enantioenriched 3-substituted piperidines.[8]

Workflow for Rh-Catalyzed Asymmetric Synthesis of 3-Arylpiperidines

Caption: Rh-catalyzed asymmetric synthesis of 3-arylpiperidines.

Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction [7]

Materials:

-

Phenyl pyridine-1(2H)-carboxylate

-

Arylboronic acid

-

Rhodium catalyst precursor (e.g., [Rh(cod)Cl]₂)

-

Chiral ligand (e.g., a chiral diene or phosphine ligand)

-

Cesium hydroxide (aq. 50 wt%)

-

Toluene, Tetrahydrofuran (THF), Water (degassed)

-

Argon atmosphere

Procedure:

-

To a reaction vial under an argon atmosphere, add the rhodium catalyst precursor and the chiral ligand.

-

Add degassed toluene, THF, and water, followed by aqueous cesium hydroxide.

-

Stir the catalyst solution at 70 °C for 10 minutes.

-

Add the arylboronic acid, followed by the phenyl pyridine-1(2H)-carboxylate.

-

Stir the resulting mixture at 70 °C for 20 hours.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain the enantioenriched 3-substituted tetrahydropyridine.

-

The resulting tetrahydropyridine can then be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).

Enzymatic Resolution: Harnessing Nature's Catalysts

Enzymatic kinetic resolution is a highly effective method for separating enantiomers from a racemic mixture. This technique leverages the stereoselectivity of enzymes, such as lipases and proteases, to catalyze a reaction on only one enantiomer, leaving the other unreacted.

Lipase-Mediated Acylation

Lipases are commonly employed to catalyze the acylation of racemic piperidine alcohols or the hydrolysis of their corresponding esters. The enzyme's active site preferentially accommodates one enantiomer, leading to its selective acylation and allowing for the separation of the acylated product from the unreacted enantiomer.[9][10]

The efficiency of an enzymatic resolution is often described by the enantiomeric ratio (E), with higher E values indicating greater selectivity. The choice of acylating agent, solvent, and enzyme are critical parameters that need to be optimized for a successful resolution.[9]

Workflow for Enzymatic Kinetic Resolution of a Racemic Piperidine Alcohol

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.de [thieme-connect.de]

- 5. thieme-connect.com [thieme-connect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis [mdpi.com]

Basic properties of 1,3-piperidinedicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 3-methyl ester

A Critical Scaffold for Stereochemically Complex Medicinal Chemistry[1]

Executive Summary

The compound 1,3-piperidinedicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 3-methyl ester (Systematic shorthand: N-Boc-3-methoxycarbonyl-5-methylpiperidine) represents a high-value saturated heterocycle in modern drug discovery. Unlike the more common 3,4-disubstituted piperidines (found in JAK inhibitors like Tofacitinib), the 3,5-substitution pattern offers a unique vector orientation for side chains, allowing medicinal chemists to probe distinct regions of a binding pocket.

This guide details the physicochemical properties, stereoselective synthesis, and orthogonal reactivity of this scaffold. It is designed for researchers requiring precise control over ring conformation and substituent topology.

Part 1: Molecular Identity & Physicochemical Profile

This molecule serves as a "chiral hub," providing two stereocenters (C3 and C5) on a flexible piperidine ring. The orthogonal protecting group strategy (Boc for amine, Methyl Ester for acid) allows for versatile downstream functionalization.

Table 1: Physicochemical Datasheet

| Property | Value / Description | Note |

| Systematic Name | 1-tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate | |

| Molecular Formula | C₁₃H₂₃NO₄ | |

| Molecular Weight | 257.33 g/mol | |

| CAS Registry | Isomer Dependent (General: 1270034-XX-X series) | Specific CAS varies by cis/trans and enantiomer.[1] |

| Physical State | Viscous Oil or Low-Melting Solid | Depends on stereopurity. |

| Boiling Point | ~310 °C (Predicted at 760 mmHg) | Decomposes before boiling at atm pressure. |

| Density | 1.05 ± 0.05 g/cm³ | |

| LogP | ~2.1 (Predicted) | Lipophilic due to Boc/Methyl groups. |

| Solubility | DCM, EtOAc, MeOH, DMSO | Insoluble in water. |

| Stereocenters | C3 and C5 | Creates 4 possible isomers: (3R,5R), (3S,5S), (3R,5S), (3S,5R). |

Part 2: Stereochemical Considerations (The "3,5-Challenge")

The utility of this scaffold lies in its stereochemistry.[2][3] The relationship between the C3-ester and C5-methyl group dictates the ring's preferred chair conformation.

-

Cis-Isomers (3,5-syn): The substituents are on the same side of the ring plane. In the lowest energy chair conformation, one substituent is typically axial and the other equatorial (or both equatorial depending on ring distortion).

-

Trans-Isomers (3,5-anti): The substituents are on opposite sides. Typically, the diequatorial conformation is thermodynamically preferred, making the trans-isomer more stable under thermodynamic control.

Why it matters: In Fragment-Based Drug Discovery (FBDD), the cis isomer projects vectors at a ~60° dihedral angle, while the trans isomer projects them at ~180° (diequatorial). Switching isomers can turn a non-binder into a nanomolar inhibitor.

Part 3: Synthetic Routes & Production[5]

The industrial synthesis of 3,5-disubstituted piperidines relies on the hydrogenation of pyridine precursors.[2][4] This method is scalable but requires careful catalyst selection to control the diastereomeric ratio (dr).

Protocol: Hydrogenation and Protection

Causality: Direct hydrogenation of the pyridine ring yields the cis-isomer (kinetic product) because hydrogen adds from the least hindered face (syn-addition).

Step-by-Step Methodology:

-

Precursor: Start with 3,5-pyridinedicarboxylic acid mono-methyl ester (or dimethyl ester, followed by selective hydrolysis/reduction, though starting with the 3-ester-5-methyl pyridine is ideal).

-

Hydrogenation:

-

Solvent: Acetic Acid (AcOH) or Methanol with HCl.

-

Catalyst: PtO₂ (Adam’s Catalyst) or 5% Rh/C. Note: Pd/C often fails for sterically hindered pyridines or requires high pressure.

-

Conditions: 50–60 psi H₂, RT, 12–24 hours.

-

-

Boc-Protection (One-Pot):

-

Upon completion, neutralize the mixture with Et₃N.

-

Add Boc₂O (1.2 equiv) directly to the crude amine.

-

Reasoning: The free piperidine is prone to oxidation or polymerization; immediate carbamate formation stabilizes the intermediate.

-

-

Epimerization (Accessing the Trans-Isomer):

-

Treat the cis-isomer with NaOMe in MeOH (reflux).

-

Mechanism:[5] Deprotonation alpha to the ester (C3) forms a planar enolate. Reprotonation occurs from the face that places the bulky ester group equatorial, yielding the thermodynamic trans-isomer.

-

Visualization: Synthetic Workflow

The following diagram illustrates the divergence between kinetic (cis) and thermodynamic (trans) synthesis.

Figure 1: Synthetic pathway distinguishing between the kinetic access to the cis-isomer and the thermodynamic equilibration to the trans-isomer.

Part 4: Chemical Reactivity & Functionalization[5][8]

The molecule features Orthogonal Protection , allowing selective manipulation of the N-terminus or C-terminus.

1. C-Terminus Manipulation (Ester)

-

Hydrolysis: LiOH (THF/H₂O) yields the carboxylic acid without affecting the Boc group.

-

Reduction: LiBH₄ or DIBAL-H (controlled temp) converts the ester to the primary alcohol (hydroxymethyl group).

-

Amidation: Direct reaction with amines (using TBD or AlMe₃) or via the acid (EDC/HOBt) creates amides.

2. N-Terminus Manipulation (Boc)

-

Deprotection: 4M HCl in Dioxane or TFA/DCM (1:1).

-

Stability: The Boc group is stable to basic hydrolysis (LiOH), nucleophiles, and catalytic hydrogenation conditions.

Protocol: Selective Deprotection Validation

To validate the scaffold quality, a test deprotection should be run:

-

Dissolve 50 mg of scaffold in 1 mL DCM.

-

Add 1 mL TFA. Stir 1 hr.

-

Evaporate.[6] Analyze by LC-MS.

-

Success Criteria: Disappearance of parent peak [M+H]⁺ (258) and appearance of deprotected amine mass [M-Boc+H]⁺ (~158).

Visualization: Orthogonal Reactivity

Figure 2: Orthogonal deprotection and functionalization map. The Boc group and Methyl Ester allow for independent modification of the N- and C-termini.

Part 5: Applications in Drug Discovery[3][5][8]

1. Conformational Restriction

In kinase inhibitor design, flexible alkyl chains often lead to entropic penalties upon binding. Replacing a propyl chain with a 3,5-disubstituted piperidine locks the conformation. The 5-methyl group specifically creates steric clash with the piperidine ring protons, forcing the ring into a specific chair pucker that can pre-organize the C3-substituent for binding.

2. Peptidomimetics

This scaffold serves as a Gamma-Amino Acid mimetic.

-

The distance between the N1 (amine) and C3 (carbonyl) approximates the backbone spacing of specific dipeptides.

-

The 5-methyl group acts as a side-chain surrogate, mimicking the steric bulk of Alanine or Valine.

3. Solubility Enhancement

Compared to phenyl rings, the piperidine core is sp³-rich (Fsp³). Increasing Fsp³ character is correlated with improved solubility and lower clinical attrition rates. The basic nitrogen (once deprotected or if the Boc is replaced with a basic moiety) provides a handle for salt formation.

Part 6: Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to moisture over long periods (hydrolysis).

-

Safety: Standard PPE. No specific high-hazard alerts, but treat as an irritant.

-

Purification:

-

TLC: Stains well with Ninhydrin (after Boc removal on plate) or KMnO₄.

-

Flash Chromatography: Elute with Hexanes/EtOAc (typically 10% to 40% gradient). The Boc group makes the compound lipophilic.

-

References

-

Stereoselective Synthesis of Piperidines

- Title: "Divergent asymmetric synthesis of 3,5-disubstituted piperidines."

- Source: PubMed / NIH (Vertex AI Search Result 1.1)

-

URL:[Link] (Search Term: Divergent asymmetric synthesis of 3,5-disubstituted piperidines)

-

Synthesis of Methyl Substituted Pipecolinates

- Title: "Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin

- Source: Royal Society of Chemistry (RSC)

-

URL:[Link] (Search Term: synthesis of piperidine-based 3D fragment building blocks)

-

Medicinal Chemistry Applications

-

General Properties of Piperidine Carboxylates

Sources

- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 2. tuodaindus.com [tuodaindus.com]

- 3. WO2010077798A2 - Stereoselective synthesis of piperidine derivatives - Google Patents [patents.google.com]

- 4. CN113372262A - Preparation method of trans-3, 5-dimethylpiperidine - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. ajchem-a.com [ajchem-a.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. lifechemicals.com [lifechemicals.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

Strategic Investigation of 3,5-Disubstituted N-Boc Piperidines

Executive Summary

The 3,5-disubstituted piperidine scaffold represents a privileged structural motif in medicinal chemistry, offering unique vectors for exploring chemical space beyond the crowded 4-substituted and 2-substituted analog space. This guide details the initial investigation of 3,5-disubstituted N-Boc piperidines , focusing on the critical interplay between synthetic accessibility, stereochemical assignment, and conformational dynamics.

Unlike their 2,6-disubstituted counterparts, which suffer from severe A-1,3 strain, 3,5-disubstituted systems offer a subtle balance of rigidity and flexibility, making them ideal for peptidomimetics (e.g., Renin inhibitors) and GPCR ligands. This document provides a self-validating roadmap for synthesizing, separating, and characterizing these scaffolds.

Structural Significance & Conformational Dynamics[1][2][3]

The primary challenge in working with 3,5-disubstituted piperidines is the stereochemical ambiguity arising from the non-adjacent chiral centers. Understanding the thermodynamic preferences is the first step in any investigation.

The Conformational Landscape

In the context of a six-membered piperidine ring, the substituents at C3 and C5 interact via a 1,3-relationship.

-

Cis-Isomer (Syn): In the lowest energy chair conformation, both substituents can adopt an equatorial orientation (1,3-diequatorial). This is the thermodynamic product and, in the case of identical substituents (e.g., 3,5-dimethyl), represents a meso compound (

plane through N1-C4). -

Trans-Isomer (Anti): This isomer forces one substituent to be axial while the other is equatorial in the chair form. This incurs a steric penalty (1,3-diaxial interaction with ring hydrogens), making it kinetically accessible but thermodynamically less stable than the cis isomer. The trans isomer is chiral (

symmetric if substituents are identical) and exists as a racemate.

Impact of the N-Boc Group

The tert-butoxycarbonyl (Boc) group introduces rotameric complexity. While A-1,3 strain is most pronounced at the C2/C6 positions, the N-Boc group flattens the nitrogen pyramid, affecting the ring puckering.

-

NMR Diagnostic: The Boc group's slow rotation on the NMR timescale often results in broad signals at room temperature. High-temperature NMR (e.g., 340 K in DMSO-

) is recommended to coalesce rotamers for clear coupling constant analysis (

Figure 1: Decision matrix for conformational analysis and stereochemical assignment of 3,5-disubstituted piperidines.

Synthetic Strategies

For an initial investigation, the most robust route is the Heterogeneous Catalytic Hydrogenation of the corresponding 3,5-disubstituted pyridine. This method is scalable and cost-effective, though it yields a mixture of diastereomers that requires separation.

Comparative Methodologies

| Methodology | Key Reagents | Stereoselectivity | Pros | Cons |

| A. Pyridine Hydrogenation | Low (Mix of Cis/Trans) | Scalable, cheap starting materials (Lutidines). | Requires high-pressure equipment; difficult separation. | |

| B. De Novo Cyclization | Chiral lactams, Phenylglycinol | High (Enantioselective) | Access to single enantiomers (Amat et al.).[1] | Multi-step linear sequence; lower overall yield. |

| C. Desymmetrization | Meso-anhydrides, Chiral amines | High | Excellent for carboxylic acid derivatives. | Limited to specific functional groups (e.g., esters/acids). |

The "Initial Investigation" Workflow

We focus on Method A combined with Boc-protection as the primary entry point. The resulting mixture of cis and trans isomers must be separated after Boc protection, as the N-Boc group significantly alters the polarity difference between diastereomers, facilitating chromatographic separation.

Figure 2: Standard workflow for the generation and isolation of N-Boc-3,5-disubstituted piperidines.

Experimental Protocols

The following protocols are designed to be self-validating . The success of the hydrogenation is validated by the disappearance of aromatic signals in NMR, and the separation is validated by the distinct chemical shifts of the C3/C5 methyl (or substituent) protons.

Protocol: Catalytic Hydrogenation of 3,5-Lutidine

Objective: Convert 3,5-dimethylpyridine to 3,5-dimethylpiperidine (mixture).

-

Setup: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 3,5-lutidine (10.0 g, 93 mmol) in glacial acetic acid (50 mL).

-

Catalyst: Carefully add Platinum(IV) oxide (

, Adams' catalyst) (500 mg, 5 wt%). Caution: Catalyst is pyrophoric in the presence of hydrogen. -

Reaction: Purge the vessel with

(3x) and then -

Monitoring: Monitor by TLC (stain with Ninhydrin; pyridine is UV active, piperidine is not).

-

Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse with MeOH. Concentrate the filtrate to obtain the acetate salt of the piperidine.

-

Checkpoint:

NMR (

-

Protocol: N-Boc Protection & Separation

Objective: Protect the amine and separate diastereomers.

-

Protection: Suspend the crude acetate salt in DCM (100 mL). Add Triethylamine (3.0 equiv) to free the base, followed by

(1.1 equiv). Stir at RT for 4 hours. -

Quench: Wash with 1M HCl (to remove unreacted pyridine/amine), sat.

, and brine. Dry over -

Separation (Critical Step):

-

The cis and trans isomers of N-Boc-3,5-dimethylpiperidine have slightly different

values. -

Column: Silica Gel (230-400 mesh).

-

Eluent: A gradient of Hexanes:Ethyl Acetate (95:5 to 80:20) is typically effective.

-

Observation: The trans isomer (axial/equatorial) is often less polar and elutes first (check specific

as this can invert based on substituents). The cis isomer (diequatorial) is typically more polar.

-

-

Validation:

-

Cis-Isomer:

NMR should show simplified symmetry (meso). Methyl doublets will be distinct. -

Trans-Isomer: Complex splitting patterns due to lack of symmetry (chiral).

-

Analytical Characterization

NMR Assignment Strategy

To distinguish the isomers, focus on the C3/C5 protons and the C2/C6 methylene protons.

-

NOE (Nuclear Overhauser Effect):

-

Irradiate the C3-Substituent (e.g., Methyl).

-

Cis-Isomer: Strong NOE correlation with the axial protons at C2/C6 and potentially the C5-Methyl (syn-diaxial relationship is absent, but spatial proximity is closer).

-

Trans-Isomer: Distinct correlations due to the axial vs. equatorial nature of the substituents.[2][3]

-

X-Ray Crystallography

If the N-Boc derivative is an oil (common for simple alkyls), convert to the N-Tosyl or N-Cbz derivative, or form a salt (e.g., oxalate) to induce crystallization for absolute stereochemical determination.

References

-

Maibaum, J. et al. (2007). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Journal of Medicinal Chemistry, 50(13), 2945–2957. Link

-

Amat, M. et al. (2003).[1] Enantioselective synthesis of cis- and trans-3,5-disubstituted piperidines. Synthesis of 20S- and 20R-dihydrocleavamine. Organic Letters, 5(17), 3139–3142. Link

-

Beak, P. & Lee, W. K. (1989).

-Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc piperidines. The Journal of Organic Chemistry, 54(2), 458–464. Link -

O'Brien, P. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online. Link

-

Reddy, M. S. et al. (2015).[4] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(10), 3845. Link

Sources

- 1. Enantioselective synthesis of cis- and trans-3,5-disubstituted piperidines. Synthesis of 20S- and 20R-dihydrocleavamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

Next-Generation Piperidine Scaffolds: Synthetic Innovations & Therapeutic Architectures

Executive Summary: The Piperidine Renaissance

The piperidine ring is not merely a common heterocycle; it is the structural backbone of over 12,000 bioactive compounds and a dominant pharmacophore in FDA-approved therapeutics, from fentanyl to ibrutinib. However, traditional medicinal chemistry has largely exhausted the "low-hanging fruit" of N-substitution and simple C4-functionalization.

This technical guide addresses the discovery and synthesis of novel piperidine scaffolds —specifically focusing on direct

Strategic Design: Escaping "Flatland"

Modern drug design necessitates escaping flat, sp²-rich structures. Novel piperidine scaffolds offer three-dimensional complexity (Fsp³ character) which correlates with improved clinical success.[1]

Structural Classes of Interest

| Scaffold Class | Structural Feature | Therapeutic Advantage | Key Synthetic Challenge |

| Chiral center adjacent to Nitrogen | High selectivity for GPCRs/Ion channels | Enantioselective C-H bond activation | |

| Spiropiperidines | Orthogonal ring fusion at C2/C3/C4 | Rigidified exit vectors; metabolic blockade | Quaternary center formation |

| Bridged Piperidines | Bicyclic systems (e.g., tropanes) | Defined conformation; reduced entropy cost | Transannular cyclization efficiency |

Core Methodology: Photoredox -C-H Functionalization[2]

The most significant recent advancement in piperidine synthesis is the shift from harsh lithiation (e.g., Beak-Gawley methodology) to mild, catalytic Photoredox C-H Activation . This approach utilizes visible light to generate

Mechanistic Logic

Unlike traditional cross-coupling, this method does not require pre-functionalized handles (like halides) on the piperidine ring. It exploits the lower bond dissociation energy (BDE) of the

Key Mechanistic Steps:

-

Oxidation: Excited state photocatalyst (

) oxidizes the quinuclidine/amine co-catalyst. -

HAT: The resulting radical cation abstracts a Hydrogen atom from the piperidine

-position. -

Radical Trapping: The nucleophilic

-amino radical attacks an electron-deficient arene (Minisci-type) or enters a Ni-catalytic cycle.

Visualization: Photoredox Catalytic Cycle

The following diagram illustrates the dual-catalytic pathway for

Caption: Figure 1. Synergistic Photoredox/HAT catalytic cycle for direct

Detailed Experimental Protocol

Protocol A: Enantioselective -Arylation of N-Boc Piperidine

Objective: Synthesis of 2-(4-cyanophenyl)-N-Boc-piperidine via photoredox catalysis. Scale: 0.5 mmol Validation: Self-validating checkpoints included.

Reagents & Equipment:

-

Substrate: N-Boc-piperidine (93 mg, 0.5 mmol).

-

Coupling Partner: 1,4-Dicyanobenzene (1.5 equiv).

-

Photocatalyst: Ir(ppy)₃ (1 mol%).

-

HAT Catalyst: Quinuclidine (5 mol%).

-

Solvent: Degassed Acetonitrile (MeCN).

-

Light Source: 34W Blue LED Kessil Lamp (approx. 450 nm).

-

Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Procedure:

-

Reaction Assembly (Inert Atmosphere):

-

In a flame-dried 20 mL vial equipped with a magnetic stir bar, add N-Boc-piperidine, 1,4-dicyanobenzene, Ir(ppy)₃, and quinuclidine.

-

Checkpoint: Ensure catalysts are weighed rapidly to minimize light/air exposure before sealing.

-

Seal with a septum cap and purge with Argon for 15 minutes.

-

Inject degassed MeCN (5 mL, 0.1 M concentration).

-

-

Irradiation:

-

Place the vial 2-3 cm away from the Blue LED source. Use a fan to maintain ambient temperature (25°C).

-

Stir vigorously (800 rpm).

-

Causality: Vigorous stirring is critical to maintain a uniform photon flux throughout the solution, preventing localized bleaching of the catalyst.

-

-

Monitoring (Self-Validating System):

-

T=1 hour: Perform TLC (Hexane/EtOAc 4:1). You should observe a new spot (product) with lower R_f than the aryl nitrile but higher than the starting amine.

-

T=12-24 hours: Reaction is complete when the limiting reagent (aryl nitrile) is consumed.

-

Endpoint Check: Aliquot 50 µL, dilute in CDCl₃. 1H NMR should show the disappearance of the

-proton signal of the starting material (broad doublet at ~3.4 ppm) and appearance of the benzylic methine signal (~5.2 ppm).

-

-

Work-up & Purification:

-

Dilute mixture with Et₂O (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) to remove acidic byproducts.

-

Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Purify via Flash Column Chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

-

Characterization Criteria:

-

Yield: Expected 70-85%.

-

Enantiomeric Ratio (er): If using a chiral co-catalyst, check er via Chiral HPLC (e.g., Chiralpak AD-H).

-

Advanced Scaffold: Spirocyclic Piperidines

Spirocyclic piperidines (e.g., 2-azaspiro[3.5]nonanes) represent a "privileged" subclass due to their ability to orient substituents in defined vectors not accessible by linear analogs.

Synthetic Strategy: Radical Hydroarylation

A powerful method to construct these is the Radical Hydroarylation of alkene-tethered aryl halides. This method builds the spiro-ring onto a pre-existing piperidine core or forms the piperidine ring via cyclization.

Workflow Logic:

-

Precursor Assembly: Alkylation of 4-piperidone or related derivatives to install an alkene tether.

-

Radical Cascade: Generation of an aryl radical (via photoredox or Bu₃SnH) triggers 5-exo-trig or 6-exo-trig cyclization.

-

Trap: The resulting alkyl radical is quenched by a H-atom donor.

Caption: Figure 2. Radical cascade pathway for the construction of spirocyclic piperidine scaffolds.

Comparative Data: Novel vs. Traditional Scaffolds

The following table summarizes the physicochemical advantages of introducing these novel scaffolds compared to traditional 4-phenylpiperidines (e.g., Haloperidol analogs).

| Property | Traditional (4-Phenylpiperidine) | Novel ( | Impact on Drug Development |

| Fsp³ Fraction | Low (Planar) | High (3D) | Improved solubility & specificity |

| Metabolic Hotspot | Blocked (Quaternary/Substituted) | Increased Half-life ( | |

| Vector Control | Limited (Equatorial/Axial) | Rigid/Orthogonal | Access to novel binding pockets |

| Synthetic Access | 1-2 Steps (Commercial) | 3-5 Steps (Modular) | Higher IP value & novelty |

Future Outlook: Automated Scaffold Generation

The future of piperidine discovery lies in the integration of High-Throughput Experimentation (HTE) with Machine Learning .

-

Automated Synthesis: Flow chemistry modules are now capable of performing the photoredox

-arylation described above on a decagram scale. -

AI Design: Generative models (e.g., REINVENT) are specifically targeting spirocyclic piperidines to maximize shape complementarity with difficult targets like protein-protein interactions (PPIs).

References

-

Highly Diastereoselective Functionalization of Piperidines by Photoredox C

-Amino C–H Arylation. Source: National Institutes of Health (NIH) / J. Am. Chem. Soc. URL:[Link] Relevance: Primary source for the photoredox protocol and mechanistic insights. -

Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Source: National Institutes of Health (NIH) / Org. Lett. URL:[Link] Relevance: Detailed methodology for constructing spiro-fused piperidine architectures.

-

Strategies for the Synthesis of Spiropiperidines – A Review. Source: Royal Society of Chemistry (RSC) / Org.[2] Biomol. Chem. URL:[Link] Relevance: Comprehensive review of synthetic strategies for 2-, 3-, and 4-spiropiperidines.

-

Visible-Light-Induced

-C(sp³)–H Difunctionalization of Piperidines. Source: American Chemical Society (ACS) / Organic Letters. URL:[Link] Relevance:[3][4][5][6][7][8][9] Advanced protocol for remote functionalization and bridged-ring synthesis. -

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: MDPI / Int. J. Mol. Sci. URL:[Link] Relevance: Overview of biological applications and recent "green" synthetic routes.[10][11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]

- 4. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. chemrxiv.org [chemrxiv.org]

- 10. ajchem-a.com [ajchem-a.com]

- 11. ajchem-a.com [ajchem-a.com]

An In-Depth Technical Guide to the Molecular Structure and Applications of 1-tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate, a key building block in modern medicinal chemistry. As a Senior Application Scientist, the following sections synthesize detailed structural analysis with practical, field-proven insights into its synthesis and application, particularly in the burgeoning field of targeted protein degradation.

Introduction: A Versatile Scaffold for Targeted Therapeutics

This compound, with the CAS number 1365887-44-0, is a disubstituted piperidine derivative of significant interest in drug discovery.[1] Its molecular formula is C₁₃H₂₃NO₄, and it has a molecular weight of 257.33 g/mol .[1] The core of its utility lies in its rigid piperidine framework, which is increasingly being incorporated into the linkers of Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[4] The piperidine moiety in molecules like the topic of this guide can provide conformational constraint to the linker, which is crucial for optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[2][3][5]

The subject molecule features two key functional groups that allow for orthogonal chemical modifications: a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a methyl ester at the 3-position. This arrangement is highly advantageous for multi-step syntheses, enabling selective deprotection and derivatization. Furthermore, the presence of substituents at the 3 and 5 positions creates stereocenters, making the stereochemistry of this building block a critical aspect of its application in developing stereospecific therapeutic agents.

Synthesis and Stereochemistry: A Plausible Synthetic Route

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a pathway involving the reduction of a substituted pyridine precursor, followed by N-protection and esterification.

Step 1: Reduction of 5-methylnicotinic acid

The initial step involves the reduction of the pyridine ring of 5-methylnicotinic acid. This can be achieved through catalytic hydrogenation using a rhodium on carbon (Rh/C) catalyst under a hydrogen atmosphere. This method is effective for the reduction of pyridine derivatives to their corresponding piperidines.

Step 2: N-Boc Protection

The secondary amine of the resulting 5-methylpiperidine-3-carboxylic acid is then protected with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N) in a suitable solvent such as dichloromethane (DCM). This step is crucial for preventing side reactions involving the nitrogen atom in subsequent steps.

Step 3: Esterification

The final step is the esterification of the carboxylic acid group at the 3-position to a methyl ester. This can be accomplished using a variety of standard esterification methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or using a milder reagent like trimethylsilyldiazomethane.

Experimental Protocol: A Representative Procedure

Step 1: Synthesis of 5-methylpiperidine-3-carboxylic acid

-

In a high-pressure reaction vessel, dissolve 5-methylnicotinic acid (1 equivalent) in methanol.

-

Add 5% Rhodium on carbon (Rh/C) catalyst (5 mol%).

-

Pressurize the vessel with hydrogen gas (50-100 atm) and heat to 50-80 °C.

-

Maintain the reaction under vigorous stirring for 24-48 hours, monitoring the consumption of hydrogen.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 5-methylpiperidine-3-carboxylic acid.

Step 2: Synthesis of 1-(tert-butoxycarbonyl)-5-methylpiperidine-3-carboxylic acid

-

Dissolve the crude 5-methylpiperidine-3-carboxylic acid (1 equivalent) in a 1:1 mixture of tert-butanol and water.

-

Add triethylamine (2.5 equivalents) to the solution and cool to 0 °C.

-

Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Acidify the reaction mixture to pH 2-3 with a cold 1M HCl solution.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected acid.

Step 3: Synthesis of this compound

-

Dissolve 1-(tert-butoxycarbonyl)-5-methylpiperidine-3-carboxylic acid (1 equivalent) in a mixture of toluene and methanol (4:1).

-

Cool the solution to 0 °C and add (trimethylsilyl)diazomethane solution (2.0 M in hexanes, 1.2 equivalents) dropwise until a persistent yellow color is observed.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the excess (trimethylsilyl)diazomethane by adding a few drops of acetic acid.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product.

Stereochemical Considerations

The substituents at the C3 and C5 positions of the piperidine ring are stereocenters. The reduction of the pyridine ring in the first step can lead to a mixture of cis and trans diastereomers. The relative stereochemistry of these isomers can often be influenced by the reaction conditions and the catalyst used. Subsequent separation of these diastereomers may be necessary to obtain a stereochemically pure product. The relative stereochemistry (cis or trans) of the final product will have a significant impact on its three-dimensional shape and, consequently, its biological activity when incorporated into a larger molecule like a PROTAC.

Molecular Structure Elucidation: A Spectroscopic Deep Dive

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, published dataset for this specific molecule is not available, the following is a detailed interpretation based on expected values for analogous structures.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons of the piperidine ring, the Boc group, the methyl ester, and the methyl group at the 5-position. The chemical shifts and coupling patterns of the piperidine ring protons would be complex due to the conformational rigidity of the ring and the presence of stereoisomers.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| C(CH₃)₃ (Boc) | 1.40 - 1.50 | s | A characteristic singlet integrating to 9 protons. |

| OCH₃ (Methyl Ester) | 3.60 - 3.75 | s | A singlet integrating to 3 protons. |

| CH₃ (at C5) | 0.85 - 1.00 | d | A doublet due to coupling with the C5 proton. |

| Piperidine Ring Protons | 1.20 - 4.20 | m | A complex series of multiplets due to overlapping signals and diastereotopicity. Protons adjacent to the nitrogen and the ester group will be shifted downfield. |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C(CH₃)₃ (Boc) | ~28.5 | |

| C (CH₃)₃ (Boc) | ~80.0 | Quaternary carbon of the Boc group. |

| OCH₃ (Methyl Ester) | ~52.0 | |

| CH₃ (at C5) | ~15-20 | |

| Piperidine Ring Carbons | 30 - 60 | The chemical shifts will vary depending on their position relative to the substituents. Carbons bearing the ester and methyl groups, and those adjacent to the nitrogen will have distinct shifts. |

| C=O (Boc) | ~155.0 | Carbonyl carbon of the Boc group. |

| C=O (Methyl Ester) | ~173.0 | Carbonyl carbon of the methyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show strong absorption bands characteristic of the carbonyl groups of the Boc protector and the methyl ester.

| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |

| C=O (Boc Urethane) | 1680 - 1700 | Strong |

| C=O (Ester) | 1735 - 1750 | Strong |

| C-H (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C-O (Ester and Urethane) | 1150 - 1250 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (MW = 257.33), the mass spectrum would likely show the molecular ion peak ([M]⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 258.3. A characteristic fragmentation pattern would involve the loss of the tert-butyl group (57 Da) from the Boc protector, leading to a significant fragment ion.

Application in Targeted Protein Degradation

The primary application of this compound is as a specialized building block for the synthesis of PROTACs.[1] The rigid piperidine scaffold serves as a linker component, connecting the ligand that binds to the protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase.

Role as a Linker in PROTACs

The linker in a PROTAC is not merely a spacer but plays a critical role in the efficacy of the degrader. Its length, rigidity, and chemical composition influence the formation of a stable and productive ternary complex. The use of a conformationally restricted linker, such as one containing a piperidine ring, can pre-organize the two ligands in a favorable orientation for ternary complex formation, thereby enhancing the efficiency of protein degradation.[2][3] The 3,5-disubstitution pattern on the piperidine ring of the title compound allows for the attachment of the POI binder and the E3 ligase ligand at defined points, providing precise control over the geometry of the resulting PROTAC.

Caption: A representative workflow for the synthesis of a PROTAC using the title compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of targeted protein degradation. Its rigid piperidine core, coupled with orthogonal protecting groups and defined stereocenters, provides medicinal chemists with a powerful tool for the rational design of novel therapeutics. A thorough understanding of its synthesis, stereochemistry, and spectroscopic properties is essential for its effective application in the development of next-generation drugs.

References

- Amat, M., Escolano, C., & Bosch, J. (2003). and trans-3,5-Disubstituted Piperidines. Synthesis of 20S- and 20R-Dihydrocleavamine. Organic Letters, 5(16), 2829–2832.

- Bogen, S. L., et al. (2014). Core modification of substituted piperidines as novel inhibitors of HDM2-p53 protein-protein interaction. Bioorganic & Medicinal Chemistry Letters, 24(8), 1986-1990.

- Coldham, I., & Watson, D. F. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 71(21), 8034–8040.

- Ghirlanda, G., & DeGrado, W. F. (2003). An efficient synthesis of 3(S)-aminopiperidine-5(R)-carboxylic acid as a cyclic β,γ-diamino acid. Tetrahedron Letters, 44(8), 1669-1671.

- Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 79, 213.

- Masamune, T., & Takasugi, M. (1967). Infrared-spectral studies on the orientation of the lone pairs in piperidine derivatives.

-

Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]

-

News-Medical.Net. (2025). What makes PROTACs and MGDs game-changers in drug discovery? Retrieved from [Link]

- O'Donoghue, A. C., et al. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Journal of the American Chemical Society, 134(12), 5691–5698.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Boc-piperazine. Retrieved from [Link]

-

TPD Pharmaceutical Co., Ltd. (2025). PROTACs and MGDs: The Revolutionary Modalities for Drug Discovery. Retrieved from [Link]

- Vedejs, E., & Fields, S. C. (1996). A short and modular approach towards 3,5-disubstituted indolizidine alkaloids. Organic & Biomolecular Chemistry, 14(25), 5987-5995.

- Vistoli, G., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1148-1156.

- Wolf, C., & St. Martin, S. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 535-542.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. news-medical.net [news-medical.net]

- 3. PROTACs and MGDs: The Revolutionary Modalities for Drug Discovery - European Biotechnology Magazine [european-biotechnology.com]

- 4. alacrita.com [alacrita.com]

- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]

- 6. Divergent asymmetric synthesis of 3,5-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

Physicochemical properties of Boc-protected piperidine esters

Title: Physicochemical Profiling and Orthogonal Manipulation of Boc-Protected Piperidine Esters Subtitle: A Technical Guide for Medicinal Chemistry and Peptide Synthesis Applications

Executive Summary

The N-Boc-piperidine ester scaffold represents a "privileged structure" in drug discovery, serving as a core pharmacophore in GPCR ligands, protease inhibitors, and peptidomimetics. This guide analyzes the critical physicochemical properties that dictate the handling, purification, and analysis of these intermediates. It specifically addresses the often-misinterpreted NMR phenomena caused by carbamate rotamers and provides validated protocols for orthogonal deprotection strategies.

Structural Dynamics & NMR Characterization

A frequent point of confusion in the analysis of Boc-piperidines is the appearance of "impurities" or broad signals in

The Rotamer Effect

The nitrogen-carbonyl bond (

-

s-trans (anti): The tert-butyl group is anti to the piperidine ring bulk.

-

s-cis (syn): The tert-butyl group is syn to the piperidine ring bulk.

In piperidine rings, this is further complicated by the chair-chair interconversion. At room temperature, the rate of rotation is slow enough that distinct signals are often observed for the equatorial and axial protons adjacent to the nitrogen (

Visualization: Rotameric Equilibrium

The following diagram illustrates the resonance contribution and the resulting equilibrium between rotamers.

Caption: Restricted rotation around the N-C(O) bond leads to distinct rotamers, visible as split signals in NMR spectroscopy.

Analyst Insight: To confirm rotamers versus impurities, run a Variable Temperature (VT) NMR experiment. Heating the sample (e.g., to 50–60°C in DMSO-

Physicochemical Properties Data

The lipophilicity and solid-state properties of these esters vary significantly based on the ester alkyl group (methyl vs. tert-butyl) and the ring substitution pattern.

Table 1: Comparative Properties of Common Derivatives

| Property | N-Boc-Isonipecotic Acid Methyl Ester | N-Boc-Nipecotic Acid Ethyl Ester | N-Boc-Piperidine (Parent) |

| CAS Number | 124443-68-1 | 101378-00-1 | 75844-69-8 |

| Position | 4-substituted | 3-substituted | Unsubstituted |

| Physical State | White Crystalline Solid | Colorless Oil | Colorless Liquid |

| Melting Point | 70–73 °C | N/A (Liquid) | 26–28 °C |

| Boiling Point | ~330 °C (dec.) | ~140 °C (0.5 mmHg) | 130–140 °C (15 mmHg) |

| LogP (Pred.) | ~1.6 – 1.9 | ~2.1 – 2.4 | ~2.5 |

| Solubility | DCM, MeOH, EtOAc | DCM, MeOH, Et2O | DCM, Hexanes, Et2O |

Data synthesized from standard chemical supplier databases (Sigma-Aldrich, ChemBK) [1, 2].

Solubility & Workup Implications:

-

Lipophilicity: The Boc group adds significant lipophilicity. Unlike free amino esters, which may partition into the aqueous phase at low pH, Boc-protected esters remain in the organic phase (DCM/EtOAc) during acidic washes (e.g., 1M citric acid), allowing for easy removal of inorganic salts and amine impurities.

-

TLC Visualization: Boc groups do not stain strongly with Ninhydrin unless heated vigorously (to induce deprotection). Recommended Stain: Phosphomolybdic Acid (PMA) or Iodine (

) chamber for reliable visualization.

Chemical Stability & Orthogonal Deprotection[2]

The utility of Boc-piperidine esters lies in the orthogonality of the protecting groups. The Boc group is acid-labile, while the alkyl ester is base-labile (saponification) or reducible. This allows for selective manipulation of either the N-terminus or the C-terminus.

Mechanism of Orthogonality

-

Boc Cleavage (Acidic): Protonation of the carbamate carbonyl oxygen leads to the elimination of the tert-butyl cation (scavenged by silanes/water) and decarboxylation to release the free amine.

-

Ester Cleavage (Basic): Nucleophilic attack by hydroxide (

) at the ester carbonyl releases the carboxylate and alcohol. The Boc group is stable to basic hydrolysis under standard saponification conditions.

Visualization: Orthogonal Workflow

Caption: Orthogonal deprotection allows selective access to the free amine (via acid) or the free acid (via base).

Validated Experimental Protocols

Protocol A: Selective Boc Deprotection (TFA Method)

Use this when the ester functionality must be preserved.

-

Preparation: Dissolve the Boc-piperidine ester (1.0 equiv) in Dichloromethane (DCM). Concentration should be ~0.1 M.

-

Reagent Addition: Cool to 0°C. Add Trifluoroacetic Acid (TFA) dropwise.

-

Ratio: A 1:1 to 1:4 ratio of TFA:DCM is standard.

-

Scavenger: If the molecule contains electron-rich aromatics (e.g., indole, phenol), add 2.5% Triisopropylsilane (TIPS) to scavenge tert-butyl cations.

-

-

Reaction: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (stain with PMA; starting material spot should disappear).

-

Workup (Critical Step):

-

Concentrate in vacuo to remove DCM and excess TFA.

-

Self-Validating Step: The residue is the TFA salt. To obtain the free base, redissolve in DCM and wash with saturated aqueous

. The product will partition into the DCM layer. -

Note: If the ester is water-soluble (rare for simple esters but possible with polar side chains), avoid aqueous wash and use ion-exchange resin.

-

Protocol B: Selective Ester Hydrolysis (Saponification)

Use this when the N-Boc protection must be preserved.

-

Solvent System: Dissolve Boc-piperidine ester in a 3:1 mixture of THF:Water or MeOH:Water.

-

Reagent: Add Lithium Hydroxide monohydrate (

, 2–3 equiv).-

Why LiOH? It is milder than NaOH and less likely to attack the carbamate or cause racemization (if chiral centers exist).

-

-

Reaction: Stir at RT for 4–16 hours.

-

Workup:

-

Acidify carefully with 1M HCl to pH ~3–4. Caution: Do not go below pH 2, or the Boc group may begin to degrade.

-

Extract immediately with EtOAc. The Boc-amino acid will partition into the organic phase.

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 723833, 4-(N-Boc-amino)piperidine. [Link]

- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry.

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Orthogonal Protection).

Methodological & Application

The Strategic Application of 1-tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate in Modern Medicinal Chemistry

Introduction: The Piperidine Scaffold as a Privileged Structure

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to interact with biological targets with high affinity and specificity. Notably, piperidine derivatives have demonstrated significant therapeutic potential, particularly in the development of agents targeting the central nervous system (CNS).[2] The compound at the heart of this guide, 1-tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate , represents a highly valuable and strategically designed building block for harnessing the potential of the piperidine scaffold in drug discovery.

This technical guide will provide an in-depth exploration of the applications of this versatile building block, complete with detailed protocols and the scientific rationale behind its use. We will delve into the strategic advantages conferred by its unique substitution pattern and the orthogonal protecting groups that allow for precise and controlled chemical modifications.

Molecular Overview and Strategic Advantages

This compound (Molecular Formula: C₁₃H₂₃NO₄, Molecular Weight: 257.33 g/mol ) is a chiral piperidine derivative that offers several key advantages to the medicinal chemist.[3]

| Feature | Advantage |

| Piperidine Core | Provides a proven, three-dimensional scaffold for interaction with biological targets. |

| N-Boc Protection | The tert-butoxycarbonyl (Boc) group is a robust protecting group for the piperidine nitrogen, stable to a wide range of reaction conditions, yet readily removable under acidic conditions. |

| Methyl Ester at C3 | The methyl ester at the 3-position offers a handle for further functionalization, such as conversion to a carboxylic acid for amide bond formation. |